N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS No.: 2194844-49-8
Cat. No.: VC4577757
Molecular Formula: C15H13N5OS
Molecular Weight: 311.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2194844-49-8 |
|---|---|
| Molecular Formula | C15H13N5OS |
| Molecular Weight | 311.36 |
| IUPAC Name | N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H13N5OS/c21-15(10-3-4-12-14(5-10)20-22-19-12)16-7-11-6-13(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,16,21) |
| Standard InChI Key | PYQSBJTWSCQHRS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Introduction
Synthesis Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The following steps outline a general synthetic pathway:
-
Formation of Benzothiadiazole Derivative:
-
The initial step involves the synthesis of the benzothiadiazole core through cyclization reactions involving thioketones and hydrazines.
-
-
Introduction of Cyclopropylpyrimidine:
-
Cyclopropylpyrimidine is introduced via a nucleophilic substitution reaction where the cyclopropyl group is added to the pyrimidine ring.
-
-
Final Carboxamide Formation:
-
The carboxamide group is formed by reacting the amine with an appropriate acyl chloride or anhydride.
-
Biological Activity
Research has indicated that compounds similar to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide exhibit various biological activities, particularly in cancer treatment and as enzyme inhibitors.
3.1 Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve the disruption of specific signaling pathways crucial for cancer cell growth.
3.2 Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Research Findings
Recent studies have focused on optimizing the structure of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide to enhance its efficacy and reduce toxicity. Molecular docking studies have been employed to predict binding affinities with target proteins.
4.1 Docking Studies Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| 5-Lipoxygenase | -9.5 |
| Cyclin-dependent Kinase | -8.7 |
These results suggest that modifications to the molecular structure could lead to improved therapeutic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume